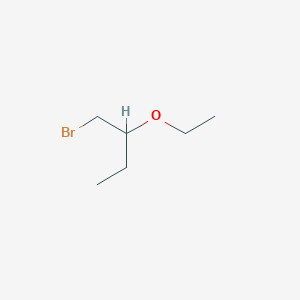

1-(Bromomethyl)propyl ethyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

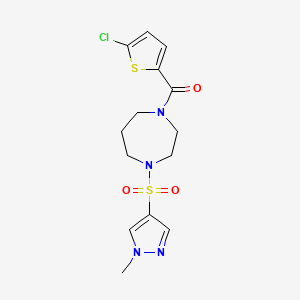

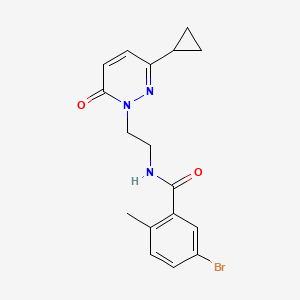

1-(Bromomethyl)propyl ethyl ether is a chemical compound with the molecular formula C5H11BrO . It is a liquid substance .

Synthesis Analysis

The synthesis of ethers like this compound can be achieved through methods such as the Williamson ether synthesis . This involves an S N2 reaction of an alkoxide ion with a primary alkyl halide .Molecular Structure Analysis

The molecular structure of this compound consists of a bromomethyl group attached to a propyl ethyl ether group . The ether group is characterized by an oxygen atom connected to two carbon atoms .Chemical Reactions Analysis

Ethers, including this compound, are known to undergo reactions such as acidic cleavage . This involves the cleavage of the C-O bond by using strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N2, S N1, or E1 reaction mechanism .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Substituted Vinyl Ethers : Shostakovskii and Mamedov (1959) investigated the conditions for the elimination of HBr from 2-bromoalkyl ethers, leading to the first preparation of α-(Bromomethyl)benzyl ethyl ether, ethyl 1-propyl vinyl ether, and ethyl 1-isopentylvinyl ether (Shostakovskii & Mamedov, 1959).

Intramolecular Hydrogen Atom Abstraction : Bruncková, Crich, and Yao (1994) demonstrated the application of 1-bromo-2-methyl-2-propyl ether derivatives in hydrogen abstraction reactions, leading to the inversion of an α- to β-mannoside and the formation of nucleoside C4′ radicals (Bruncková, Crich, & Yao, 1994).

Application in Organic Synthesis

Determination of Absolute Configuration : Talybov and Baghirli (2020) used chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde to determine the absolute configuration of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, showcasing its role in stereochemical analysis (Talybov & Baghirli, 2020).

Preparation of Highly Substituted Cyclohexanes : Hofmann, Ren, Lough, and Fekl (2006) described the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, highlighting the effects of proximity in the reactivity of highly substituted cyclohexanes (Hofmann, Ren, Lough, & Fekl, 2006).

Advanced Material Development

Functionalization of Polymers : Wang and Roovers (1994) worked on the bromomethylation of poly (aryl ether ether ketone), showcasing its potential as a precursor for various functionalized forms of PEEK, a high-performance engineering thermoplastic (Wang & Roovers, 1994).

Mecanismo De Acción

Target of Action

The primary target of 1-(Bromomethyl)propyl ethyl ether is the organic compounds that it interacts with. It is used in the synthesis of other organic compounds . The compound’s role is to facilitate the formation of new bonds in the target molecules, thereby altering their structure and function.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species that donates an electron pair, replaces a functional group in a molecule. The bromine atom in this compound acts as a good leaving group, allowing the ether to participate in these reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds . The compound can alter the structure of target molecules, leading to changes in their function. The downstream effects of these changes depend on the specific role of the target molecule in the organism.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new organic compounds . These new compounds can have various effects depending on their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other reactive species can affect the compound’s reactivity. Additionally, factors such as temperature and pH can influence the compound’s stability and rate of reaction .

Safety and Hazards

1-(Bromomethyl)propyl ethyl ether is classified under CLP as Skin Irrit. 2: H315; Eye Irrit. 2: H319; STOT SE 3: H335 . This means it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-2-ethoxybutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-3-6(5-7)8-4-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTHYBQPQQMKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)

![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)